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Compound of Interest

Compound Name: CC-90003

Cat. No.: B1191724 Get Quote

Abstract: CC-90003 is a covalent, irreversible inhibitor of ERK1/2.[1] While highly potent in

vitro, researchers frequently encounter poor systemic exposure (AUC) in rodent models when

administering the commercially available free base. This guide addresses the physicochemical

barriers (BCS Class II/IV characteristics) and physiological hurdles specific to this compound.

Part 1: Formulation & Solubility Troubleshooting
Q1: I purchased CC-90003 (Free Base) and it precipitates in my standard vehicle (0.5% MC).

How do I solubilize it for oral gavage?

A: The free base of CC-90003 is practically insoluble in water. Standard aqueous suspensions

(like Methylcellulose) often result in poor dissolution rates in the rodent gut, leading to high

variability and low

(oral bioavailability).

Recommended Action: You must transition from a simple aqueous suspension to a Co-

solvent/Surfactant System or, ideally, convert to a Salt Form if synthesis capabilities exist.

Protocol A: The "Rescue" Vehicle (For Free Base) If you must use the free base, use this high-

solubilizing vehicle to prevent precipitation in the syringe.

Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Preparation Order (Critical):
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Dissolve CC-90003 completely in DMSO (Stock concentration: ~25 mg/mL).

Add PEG300 and vortex.

Add Tween-80 and vortex.

Slowly add Saline (warm to 37°C) while vortexing.

Note: This formulation is stable for <4 hours. Dose immediately.

Protocol B: The "Gold Standard" (Salt Conversion) Literature indicates that high-exposure

efficacy studies utilized a salt formulation (CC-1B) rather than the free base to achieve

bioequivalence at 50–100 mg/kg [1].

Strategy: If you observe <10% bioavailability with the free base, contact your chemistry team

to generate a mesylate or hydrochloride salt form, which significantly improves the

dissolution rate in the acidic environment of the stomach.

Q2: My suspension looks milky, but the particle size varies. Does this affect PK?

A: Yes, drastically. For lipophilic kinase inhibitors like CC-90003, absorption is dissolution-rate

limited. Large particles (>10 µm) will transit the GI tract unabsorbed.

Troubleshooting Steps:

Micronization: Ensure drug substance is micronized (

) before adding to the vehicle.

Top-Down Processing: If you lack micronized powder, use probe sonication (not bath

sonication) on the final suspension for 3 cycles of 30 seconds on ice to break up

agglomerates.

Part 2: Physiological & Metabolic Barriers
Q3: We achieved solubility, but plasma concentrations are still low. Is it metabolism?

A: It is highly likely. ERK inhibitors are frequent substrates for CYP450 enzymes. In rodents,

Cyp3a isoforms (Cyp3a1/2 in rats, Cyp3a11 in mice) are often responsible for rapid first-pass
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clearance.

Diagnostic Experiment: The ABT DDI Study To distinguish between poor absorption and rapid

metabolism, perform a 1-Aminobenzotriazole (ABT) pre-treatment study.

Group
Pre-treatment (t =
-2h)

Treatment (t = 0)
Outcome
Interpretation

A (Control) Vehicle PO
CC-90003 (10 mg/kg

PO)
Baseline AUC

B (Test) ABT (50 mg/kg PO)
CC-90003 (10 mg/kg

PO)

If AUC increases >5x:

Issue is Metabolism

(High Clearance).If

AUC is unchanged:

Issue is Absorption

(Permeability/Solubilit

y).

Q4: Does the covalent nature of CC-90003 affect how I interpret PK data?

A: Yes. CC-90003 binds covalently to Cys183 (ERK1) and Cys164 (ERK2) [2].

The Disconnect: Plasma half-life (

) may be short (hours), but pharmacodynamic (PD) inhibition can persist for days (turnover
rate of the protein).

Action: Do not rely solely on plasma PK. You must measure Target Occupancy in PBMCs or

tumor tissue to validate the dosing interval. A low plasma

does not necessarily mean loss of efficacy.

Part 3: Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for troubleshooting low exposure.
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Observe Low Oral Exposure (AUC)

Step 1: Check Feces/GI Tract
(Is drug precipitating?)

Yes: Solid drug found in GI

Precipitation

No: Drug is dissolved but absent in blood

Clear Solution

Switch Vehicle:
10% DMSO / 40% PEG300 / 5% Tween80

Quick Fix

Switch Form:
Synthesize Salt Form (CC-1B)

Long Term Fix

Step 2: ABT Pre-treatment Study

AUC Increases >5x with ABT AUC Unchanged with ABT

Increase Dose / BID Dosing
(Saturate Enzymes)

Add TPGS or Lipid Formulation
(Inhibit P-gp / Increase Flux)

Click to download full resolution via product page

Caption: Decision tree for isolating bioavailability failures. Blue nodes represent diagnostic

steps; Green nodes represent corrective actions.

Part 4: Standardized PK Protocol for CC-90003
Objective: Determine absolute oral bioavailability (

) and half-life.

1. Animal Prep:
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Species: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g).

Fasting: Overnight fast (8-12h) is mandatory to reduce variability in gastric pH and emptying

time.

2. Dosing Groups:

Group Route Dose Vehicle Purpose

IV Intravenous 1 mg/kg
5% DMSO / 95%

Saline

Define Clearance

(

) & Volume (

)

PO Oral Gavage 10 mg/kg

10% DMSO /

40% PEG300 /

5% Tween80 /

45% Saline

Define

Absorption (

)

3. Sampling Schedule:

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

Anticoagulant: K2-EDTA.

Processing: Centrifuge at 3000g, 4°C, 10 min. Store plasma at -80°C.

Note: CC-90003 is stable in plasma, but avoid repeated freeze-thaw cycles.

4. Bioanalysis (LC-MS/MS):

Column: C18 Reverse Phase.

Transition: Optimize for parent mass (MW: ~458.44 Da).

Internal Standard: Diclofenac or generic kinase inhibitor standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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